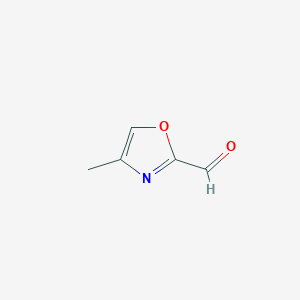

4-Méthyl-1,3-oxazole-2-carbaldéhyde

Vue d'ensemble

Description

4-Methyl-1,3-oxazole-2-carbaldehyde is a useful research compound. Its molecular formula is C5H5NO2 and its molecular weight is 111.1 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Methyl-1,3-oxazole-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methyl-1,3-oxazole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1,3-oxazole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antimicrobienne

Les dérivés de l'oxazole, y compris ceux avec une structure de 1,3-oxazole, ont été étudiés pour leurs propriétés antimicrobiennes. Ils peuvent agir comme des bioisostères pour les molécules contenant un carbonyle comme les acides carboxyliques, les esters et les amides, qui sont essentiels dans le pharmacophore pour la liaison aux ligands . Cela suggère que le 4-Méthyl-1,3-oxazole-2-carbaldéhyde pourrait potentiellement être utilisé dans le développement de nouveaux agents antimicrobiens ciblant une gamme de pathogènes.

Chimie médicinale

Le cycle oxazole est un composant important en chimie médicinale en raison de sa capacité à se lier à divers ligands. Des composés contenant un cycle oxazole ont été synthétisés et testés contre des souches bactériennes telles que S. aureus, S. pyogenes, P. aeruginosa, E. coli et des souches fongiques comme C. albicans, A. niger et A. clavatus . Le This compound pourrait être exploré pour son efficacité dans le traitement des infections causées par ces organismes.

Synthèse de nouveaux composés

Les dérivés de l'oxazole sont souvent utilisés comme intermédiaires dans la synthèse de molécules plus complexes. La réactivité unique du cycle oxazole permet la création de composés divers avec des applications potentielles dans divers domaines de la chimie et de la pharmacologie . Le This compound peut servir de précurseur ou d'intermédiaire dans de tels processus de synthèse.

Catalyse

La recherche a montré que les oxazoles peuvent être impliqués dans des processus catalytiques, en particulier dans la synthèse des benzoxazoles . La présence d'un groupe méthyle en position 4 du This compound pourrait influencer ses propriétés catalytiques et le rendre adapté à une utilisation dans la recherche en catalyse.

Études d'activité biologique

La structure des oxazoles les rend adaptés aux études d'activité biologique. Ils ont été utilisés pour tester l'activité antibactérienne contre diverses souches bactériennes et l'activité antifongique contre les champignons . Le This compound pourrait être précieux dans de telles études pour comprendre son spectre d'activité biologique.

Activité Biologique

4-Methyl-1,3-oxazole-2-carbaldehyde (C5H5NO2) is a heterocyclic compound recognized for its diverse biological activities. This article presents a comprehensive review of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

4-Methyl-1,3-oxazole-2-carbaldehyde is characterized by its oxazole ring structure, which contributes to its reactivity and biological properties. The synthesis typically involves the condensation of appropriate precursors under specific conditions, often utilizing methods that enhance yield and purity. Common synthetic routes include:

- Vilsmeier-Haack Reaction : This method facilitates the formylation of oxazoles, yielding carbaldehyde derivatives.

- Microwave-assisted Synthesis : A modern approach that improves reaction times and yields while reducing solvent usage.

Antimicrobial Properties

Recent studies have indicated that 4-Methyl-1,3-oxazole-2-carbaldehyde exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of 4-Methyl-1,3-oxazole-2-carbaldehyde has been explored in several studies. It has demonstrated cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 Value (µM) |

|---|---|

| HT-29 (Colon) | 15.2 |

| MCF7 (Breast) | 12.8 |

| A549 (Lung) | 10.5 |

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms such as DNA damage and modulation of apoptotic pathways .

The biological activity of 4-Methyl-1,3-oxazole-2-carbaldehyde is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes involved in cell proliferation and survival, such as histone deacetylases (HDACs), which are crucial in cancer progression.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to increased apoptosis through ROS-mediated pathways.

Study 1: Anticancer Efficacy

A study published in Nature evaluated the effects of 4-Methyl-1,3-oxazole-2-carbaldehyde on breast cancer cells. The findings revealed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was assessed against Gram-positive and Gram-negative bacteria. Results demonstrated substantial inhibition of bacterial growth at concentrations as low as 20 µg/mL .

Propriétés

IUPAC Name |

4-methyl-1,3-oxazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4-3-8-5(2-7)6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFUYXRLSRTPKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565433 | |

| Record name | 4-Methyl-1,3-oxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159015-07-3 | |

| Record name | 4-Methyl-2-oxazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159015-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,3-oxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,3-oxazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.